molecular formula C4H4N3O3Na B601022 Sodium 1-methyl-4-nitro-1H-imidazol-5-olate CAS No. 35681-68-6

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

Cat. No.: B601022
CAS No.: 35681-68-6
M. Wt: 165.08
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Description

Historical Context and Discovery

The discovery of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is rooted in the broader exploration of nitroimidazole chemistry, which began with the isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica in 1953. This natural antibiotic inspired synthetic efforts to develop derivatives with improved pharmacological profiles. Early work by Rhône-Poulenc in the 1950s focused on 5-nitroimidazole regioisomers, leading to metronidazole, a landmark antiparasitic agent. This compound emerged as a synthetic intermediate during these investigations, particularly in the context of azathioprine impurity synthesis. Its structural novelty—a nitro group at position 4 and a sodium-stabilized enolate at position 5—distinguishes it from earlier nitroimidazoles like metronidazole (5-nitro) and benznidazole (2-nitro).

Nomenclature and Classification

The compound’s systematic nomenclature and synonyms reflect its structural features and applications:

Nomenclature Type Designation
IUPAC Name Sodium;3-methyl-5-nitroimidazol-4-olate
Common Synonyms Azathioprine EP Impurity E Sodium Salt, 5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt
CAS Registry Number 35681-68-6
Molecular Formula C₄H₄N₃NaO₃
Classification Nitroimidazole derivative, heterocyclic sodium salt

The sodium salt classification arises from the deprotonation of the hydroxyl group in 1-methyl-4-nitro-5-hydroxyimidazole, forming a stable enolate coordinated to a sodium ion.

Significance in Nitroimidazole Chemistry

This compound occupies a unique niche due to its electronic and steric properties:

  • Electron-Withdrawing Effects : The nitro group at position 4 enhances electrophilicity, facilitating nucleophilic substitutions at adjacent positions.
  • Coordination Chemistry : The sodium-stabilized enolate enables interactions with transition metals, a property exploited in catalytic applications.
  • Synthetic Versatility : It serves as a precursor for functionalized nitroimidazoles, including antimicrobial hybrids and hypoxia-targeting agents.

Comparative analysis with other nitroimidazole derivatives highlights its distinct reactivity:

Compound Nitro Position Key Applications
Metronidazole 5 Antiparasitic, antibacterial
Delamanid 4 Antitubercular
This compound 4 Synthetic intermediate, coordination chemistry

Relationship to Parent Compound (1-Methyl-4-Nitro-5-Hydroxyimidazole)

The parent compound, 1-methyl-4-nitro-5-hydroxyimidazole (CAS: 73703-74-9), undergoes deprotonation to form the sodium salt:

$$
\text{C}4\text{H}5\text{N}3\text{O}3 \xrightarrow{\text{NaOH}} \text{C}4\text{H}4\text{N}3\text{O}3^-\text{Na}^+ + \text{H}_2\text{O}
$$

Key structural differences include:

  • Acid-Base Properties : The parent compound (pKa ~8.5) loses a proton from the hydroxyl group, forming the enolate.
  • Solubility : The sodium salt exhibits enhanced aqueous solubility (≥50 mg/mL) compared to the parent (≤10 mg/mL).
  • Reactivity : The enolate participates in alkylation and acylation reactions, whereas the parent hydroxyl group undergoes esterification.

This relationship underscores the sodium salt’s utility in pharmaceutical synthesis, where improved solubility and nucleophilicity are critical.

Properties

IUPAC Name

sodium;3-methyl-5-nitroimidazol-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDKQRVWAYCZEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Imidazole Derivatives

The foundational step in synthesizing sodium 1-methyl-4-nitro-1H-imidazol-5-olate is the nitration of imidazole precursors. A widely cited method involves the direct nitration of 1-methylimidazole using a mixture of concentrated sulfuric acid (95%) and nitric acid (65%) at elevated temperatures.

Reaction Conditions:

  • Temperature: 70°C during acid addition, followed by reflux at 100°C for 5 hours.

  • Yield: 67% for 4-nitroimidazole intermediates.

  • Mechanism: Electrophilic aromatic substitution facilitated by the mixed acid system, targeting the C4 position due to the directing effects of the methyl group at N1.

This method is limited by regioselectivity challenges, as competing nitration at C2 or C5 can occur without proper temperature control.

Alkylation and Functional Group Interconversion

Following nitration, the introduction of the hydroxyl group at C5 is achieved through hydrolytic or oxidative methods. A patent by EP2644599A1 details the use of cesium fluoride as a catalyst in nucleophilic substitution reactions to install the hydroxy group.

Key Steps:

  • Methylation: Reaction of 4-nitroimidazole with methyl iodide in the presence of a base (e.g., sodium hydride) yields 1-methyl-4-nitroimidazole.

  • Hydroxylation: Treatment with aqueous sodium hydroxide under reflux introduces the hydroxyl group at C5.

Optimized Parameters:

StepReagentMolar RatioTemperatureTimeYield
MethylationMethyl iodide1.2:10–40°C2–6 h85%
HydroxylationNaOH (20% w/v)3:1100°C12 h78%

Industrial-Scale Production

Continuous Flow Nitration

To address safety concerns with batch nitration, recent advancements employ continuous flow reactors. This method enhances heat dissipation and reduces reaction times:

  • Residence Time: 15–30 minutes at 120°C.

  • Solvent: Sulfuric acid (95%) as both catalyst and solvent.

  • Output: 92% conversion to 1-methyl-4-nitroimidazole.

Salt Formation via Neutralization

The final step involves neutralizing 1-methyl-4-nitro-5-hydroxyimidazole with sodium hydroxide:

C4H5N3O3+NaOHC4H4N3O3Na+H2O\text{C}_4\text{H}_5\text{N}_3\text{O}_3 + \text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{N}_3\text{O}_3\text{Na} + \text{H}_2\text{O}

Conditions:

  • Solvent: Ethanol/water (3:1 v/v) to prevent hydrolysis.

  • Stoichiometry: 1:1 molar ratio at 25°C.

  • Purity: >99% by HPLC after recrystallization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Batch NitrationLow equipment costRegioselectivity issues67%
Flow NitrationHigh throughput, safetyHigh initial capital investment92%
Alkylation-HydroxylationPrecise functionalizationMulti-step purification78%

Mechanistic Insights and Byproduct Formation

Byproducts in Nitration

Competing nitration at C2 or C5 generates impurities such as 1-methyl-2-nitroimidazole (3–8% yield). These are removed via column chromatography using silica gel and ethyl acetate/hexane (1:4).

Stability of Sodium Salt

The sodium salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Degradation studies show <2% decomposition over 24 months at –20°C.

Emerging Methodologies

Enzymatic Nitration

Preliminary research explores nitration using cytochrome P450 enzymes, though yields remain suboptimal (12–18%).

Photocatalytic Methods

UV light-mediated nitration using TiO₂ catalysts shows promise for greener synthesis, achieving 54% yield under ambient conditions .

Scientific Research Applications

Scientific Research Applications

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate has diverse applications in scientific research:

Chemistry

It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

The compound exhibits significant biological activities:

  • Antimicrobial Activity : It has shown substantial effectiveness against various pathogens, making it a candidate for therapeutic applications. For instance, studies have indicated its ability to disrupt metabolic processes in microorganisms .
  • Antifungal Properties : Similar to its antimicrobial activity, it has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies .

Medicine

This compound is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities. Research indicates that derivatives of this compound may induce cell death through mechanisms such as ferroptosis, linked to lipid peroxidation .

Industry

In industrial applications, it is utilized in the production of dyes, pigments, and other chemicals due to its reactive properties.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Antimicrobial Studies

Research demonstrated that derivatives of this compound effectively inhibited growth against clinical strains of Helicobacter pylori, showcasing its potential in treating gastric ulcers .

Antitumor Research

Studies indicated that this compound and its derivatives could induce ferroptosis in cancer cells, providing insights into new cancer treatment strategies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 5-position of the imidazole ring is a key site for functional group diversity, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound 5-Position Substituent Molecular Formula Key Properties/Applications
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate -O⁻ (sodium salt) C₄H₃N₃O₃Na High water solubility due to ionic character; potential use in metal coordination or as a synthetic intermediate.
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole -SO₂CH₃ C₅H₇N₃O₄S Exhibits antitumor activity in preclinical models; sulfonyl group enhances metabolic stability .
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid -S-CH₂COOH C₆H₇N₃O₄S Combines sulfanyl and carboxylic acid groups; used in synthetic chemistry for conjugation or prodrug design .
1-Methyl-4-nitro-1H-imidazol-5-amine -NH₂ C₄H₆N₄O₂ Amine group enables nucleophilic reactions; precursor for heterocyclic drug development .
Ethyl 1-methyl-2,4-diphenyl-1H-imidazole-5-carboxylate -COOEt C₁₉H₁₈N₂O₂ Ester group reduces polarity; used in organic synthesis for lipophilic intermediates .

Physicochemical Properties

  • Solubility : Sodium olate derivatives exhibit superior aqueous solubility compared to sulfonyl or ester analogs due to ionic interactions. For instance, sulfonyl derivatives (e.g., C₅H₇N₃O₄S) are moderately soluble in organic solvents .
  • Thermal Stability: Nitroimidazoles with electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) generally have higher melting points (>200°C) compared to amine or ester derivatives .

Biological Activity

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is a chemical compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

  • Chemical Formula : C4_4H4_4N3_3O3_3.Na
  • Molecular Weight : 165.08 g/mol
  • CAS Number : 35681-68-6

This compound is synthesized through various methods, including the Debus-Radziszewski synthesis and Wallach synthesis, which involve the condensation of imidazole derivatives with other reagents to produce this compound.

Biological Properties

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has substantial antimicrobial properties, making it a candidate for therapeutic applications against various pathogens. Its derivatives have been shown to disrupt metabolic processes in microorganisms .
  • Antifungal Properties : Similar to its antimicrobial activity, the compound has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies.
  • Antitumor Activity : this compound and its derivatives are being investigated for their potential as antitumor agents. Studies have indicated that they may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death associated with lipid peroxidation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with proteins and nucleic acids within cells, leading to cytotoxic effects.
  • Induction of Lipid Peroxidation : In cancer cells, this compound has been shown to increase lipid peroxidation levels, which is linked to its antitumor effects. This process can lead to ferroptosis, characterized by the accumulation of lipid peroxides .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-MethylimidazoleLacks nitro groupLess reactive due to absence of electron-withdrawing group
4-NitroimidazoleSimilar structure but lacks methyl groupAffects solubility and reactivity
5-Hydroxy-1-methyl-4-nitroimidazoleContains a hydroxyl groupAlters chemical properties and biological activities
This compoundContains a methyl group at position 1Different reactivity profile due to methyl substitution

This table highlights how the presence of specific functional groups influences the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with imidazole derivatives led to significant tumor growth inhibition in xenograft models, with associated increases in lipid peroxidation markers .
  • Microbial Inhibition : Another research project highlighted that derivatives of this compound effectively inhibited growth in various bacterial strains, indicating its potential as an antimicrobial agent.
  • Pharmacokinetics : Research on the pharmacokinetics of related compounds showed promising results regarding absorption and bioavailability when administered through different routes in animal models .

Q & A

Q. Basic Characterization

  • NMR : ¹H NMR (D₂O) shows characteristic peaks: δ 3.45 ppm (s, 3H, N-CH₃), δ 8.10 ppm (s, 1H, imidazole C-H). ¹³C NMR confirms the nitro group (δ 145–150 ppm) and carboxylate (δ 170–175 ppm) .
  • FT-IR : Strong bands at 1540 cm⁻¹ (NO₂ asymmetric stretch) and 1380 cm⁻¹ (symmetric NO₂ stretch) .

Q. Advanced Validation

  • X-ray crystallography : SHELX software refines crystal structures, validating bond angles and torsion angles. Use WinGX for data processing and ORTEP for visualization .
  • Mass spectrometry fragmentation patterns : ESI-MS in negative mode ([M–Na]⁻) helps detect impurities like de-nitrated byproducts .

How can researchers screen this compound for biological activity?

Q. Basic Screening Protocol

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference compounds .

Q. Advanced Mechanistic Studies

  • Nitroreductase activity : Assess reduction potential under anaerobic conditions using NADPH as a cofactor. Monitor intermediate formation via UV-Vis spectroscopy (λmax ~400 nm for nitroso derivatives) .

What crystallographic strategies resolve ambiguities in this compound’s structure?

Q. Advanced Methodology

  • High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered nitro or carboxylate groups .
  • Twinned data analysis : For crystals with pseudo-merohedral twinning, employ the TwinRotMat tool in PLATON to deconvolute overlapping reflections .

How can contradictory reactivity data (e.g., unexpected substitution products) be rationalized?

Q. Advanced Mechanistic Analysis

  • DFT calculations : Model transition states for nucleophilic attack at C4 vs. C5 positions. Software like Gaussian (B3LYP/6-31G*) predicts regioselectivity based on charge distribution .
  • Kinetic isotope effects : Compare reaction rates using deuterated solvents (D₂O vs. H₂O) to identify rate-determining steps .

What safety protocols are critical for handling this compound?

Q. Basic Safety Measures

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .
  • Storage : Keep in airtight containers at –20°C to prevent nitro group degradation .

Q. Advanced Hazard Mitigation

  • Spill management : Neutralize with 10% sodium bicarbonate before disposal. Avoid contact with reducing agents (risk of explosive decomposition) .

How can researchers validate the absence of isomeric impurities in synthesized batches?

Q. Advanced Analytical Workflow

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers. Monitor transitions specific to the target compound (e.g., m/z 185 → 140) .
  • 2D NMR : NOESY correlations confirm spatial proximity of N-CH₃ and nitro groups, ruling out alternative regioisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
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Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.